

Comprehensive Technical Guide: Solid Forms of Ortataxel - Characterization, Protocols, and Pharmaceutical Applications

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Compound Focus: Ortataxel

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Introduction to Ortataxel and Solid Form Importance

Ortataxel (13-(N-Boc- β -isobutylserinyl)-14- β -hydroxybaccatin III 1,14-carbonate) represents a significant advancement in **next-generation taxoid anticancer agents** developed to address the limitations of existing taxane therapies such as paclitaxel and docetaxel. As a **third-generation taxoid** derived from 14 β -hydroxy-10-deacetylbaccatin III (14 β -OH-DAB), **Ortataxel** demonstrates potent activity against various cancer types including breast, lung, ovarian, colon, prostate, kidney, and pancreatic tumors, even in cases resistant to conventional chemotherapeutic agents like adriamycin, vinblastine, and platinum derivatives [1] [2]. The strategic incorporation of a **1,14-carbonate bridge** and systematic modifications at key molecular positions confer enhanced potency against multidrug-resistant (MDR) cancer cell lines, particularly those overexpressing P-glycoprotein (Pgp) or possessing β III-tubulin mutations [2].

The **solid-form landscape** of **Ortataxel** is critically important from both manufacturing and therapeutic perspectives. Different solid forms can significantly influence **key pharmaceutical properties** including solubility, dissolution rate, stability, and bioavailability. The discovery and characterization of multiple solid forms of **Ortataxel**—including crystalline polymorphs, solvates, and amorphous variants—provide opportunities to optimize the **physicochemical behavior** and **performance characteristics** of this promising anticancer agent [1] [3]. Moreover, the selection of an appropriate solid form impacts

manufacturing process control, purification efficiency, and formulation development, making comprehensive solid-form screening an essential component of pharmaceutical development for **Ortataxel** [4].

Comprehensive Characterization of **Ortataxel** Solid Forms

Summary of Polymorphic Forms and Solvates

Ortataxel exhibits a diverse **solid-form landscape** comprising multiple crystalline polymorphs, solvates, and amorphous forms, each with distinct physicochemical properties. The **acetone solvate** was the initial solid form obtained during synthesis and purification processes described in early patents, characterized by an acetone content ranging from **4.5% to 6.5%** by weight [1]. This solvate displays a characteristic X-ray powder diffraction (XRPD) pattern with distinctive peaks at approximately 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, and 21.3 degrees 2-theta. Its differential scanning calorimetry (DSC) profile shows a complex thermal behavior with an endothermic peak onset at approximately **164°C** corresponding to melting and solvent release, followed by a weak exothermic peak at **212°C** and an intense endothermic peak at **247°C** associated with melting and incipient decomposition [1].

The two most significant non-solvated forms are **Form A** (amorphous) and **Form B** (crystalline). Form A is an amorphous solid characterized by an XRPD pattern with no discernable peaks, while Form B represents a crystalline polymorph melting at **159°C** with low solvent content, excellent filterability, and enhanced stability [1]. Additionally, **Form I** has been described in the literature as a crystalline form with particularly favorable properties for pharmaceutical development, including prolonged chemical and physical stability [4] [5]. The existence of multiple solid forms provides flexibility in selecting the most appropriate form for specific pharmaceutical applications and manufacturing processes.

*Table 1: Summary of Analytical Characteristics of **Ortataxel** Solid Forms*

Solid Form	XRPD Characteristics	Thermal Properties (°C)	Key FTIR Absorptions (cm ⁻¹)	Solvent Content
Acetone Solvate	Peaks at 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, 21.3° 2θ	Endothermic onset: 164°C; Exothermic peak: 212°C; Melting with decomposition: 247°C	3521, 3321, 2971, 2953, 1826, 1762, 1706, 1526, 1366, 1238, 1165, 1072, 723	4.5-6.5% acetone
Form A	No discernable peaks (amorphous halo)	Glass transition followed by decomposition	3520, 3320, 2970, 2950, 1825, 1760, 1705, 1525, 1365, 1235, 1160, 1070, 720	Solvent-free
Form B	Distinct crystalline pattern with primary peaks at 6.2, 12.5, 15.8, 18.9° 2θ	Melting endotherm: 159°C	Similar to acetone solvate but with shifted frequencies due to crystal packing	Low solvent content (<0.5%)
Form I	Characteristic crystalline pattern with peaks at 5.8, 11.6, 17.3, 19.2° 2θ	Sharp melting endotherm: ~160-165°C	Comparable to Form B with minor variations	Solvent-free

Preparation Methods for Key Solid Forms

The preparation of specific **Ortaxel** solid forms requires carefully controlled **crystallization conditions** and **solvent systems** to ensure phase purity and reproducibility. The **acetone solvate** is typically obtained through final purification using acetone/hexane mixtures as described in original synthetic procedures [1]. Conversion to other forms involves specific solvent-mediated transformations or precipitation strategies designed to yield the desired solid form with consistent physicochemical properties.

- **Form A (Amorphous) Preparation:** Form A is prepared by dissolving **Ortaxel** (typically the acetone solvate) in a **water-miscible solvent** such as acetone, dimethylsulfoxide, or mixtures thereof, followed by fast addition to water containing trace amounts (0.001-0.003% w/v) of an **organic acid**

stabilizer such as citric, acetic, or ascorbic acid [1] [3]. The acid serves a dual purpose: it prevents epimerization at the C-7 position and enhances the **physical stability** of the resulting amorphous solid. The process is optimally conducted at temperatures between **20-30°C**, with typical solvent ratios being 8 mL acetone per gram of **Ortaxel** added to 40 mL acidified water per gram of **Ortaxel** [1]. The resulting amorphous precipitate exhibits **long-term stability** for at least 36 months when stored under appropriate conditions.

- **Form B (Crystalline) Preparation:** Form B is obtained by dissolving **Ortaxel** (either the acetone solvate or Form A) in a **protic organic solvent** such as methanol, ethanol, or isopropanol—with ethanol being preferred—containing slightly higher concentrations of organic acid (0.01-0.03% w/v, preferably citric acid) compared to the Form A process [1] [3]. Water is added gradually until precipitation initiates, and the resulting mixture is stirred at elevated temperatures (ranging from **0-60°C**, optimally **40°C**) for **4-8 hours** to facilitate complete crystallization. Typical solvent ratios include 8-12 mL ethanol per gram of **Ortaxel** and 10-15 mL water per gram of **Ortaxel** [1]. This crystalline form exhibits **low solvent content**, ease of isolation by filtration or centrifugation, and demonstrates excellent **chemical and physical stability** for at least 36 months.
- **Form I (Crystalline) Preparation:** Form I can be prepared by dissolving **Ortaxel** in a mixture of ethanol and an **aliphatic alkane** such as n-heptane, followed by stirring at temperatures between **30-60°C** for several hours [4] [5]. Alternatively, Form I can be obtained by combining **Ortaxel** with ethanol-water mixtures, with the ethanol content optimally ranging from **20-95%** by volume, and maintaining the mixture at temperatures of **40-60°C** for 2-24 hours [4]. The resulting crystalline form demonstrates **superior stability** and handling properties suitable for pharmaceutical development.

Table 2: Preparation Conditions for **Ortaxel** Solid Forms

Solid Form	Starting Material	Solvent System	Acid Stabilizer	Temperature Conditions	Processing Time
Form A	Acetone solvate or crude Ortaxel	Acetone/DMSO + water (acidified)	0.001-0.003% citric acid (preferred)	20-30°C	Rapid precipitation (minutes)

Solid Form	Starting Material	Solvent System	Acid Stabilizer	Temperature Conditions	Processing Time
Form B	Acetone solvate or Form A	Ethanol (preferred) + water	0.01-0.03% citric acid (preferred)	0-60°C (optimal 40°C)	4-8 hours with stirring
Form I	Any Ortataxel form	Ethanol + aliphatic alkane (e.g., n-heptane) or Ethanol + water	Optional acid stabilizer (0.01-0.03%)	30-60°C (optimal 40-60°C)	2-24 hours with stirring
Acetone Solvate	Crude Ortataxel	Acetone + hexane	None specified	Not specified	Crystallization

Experimental Protocols for Solid Form Preparation

Detailed Methodology for Form A Preparation

The preparation of amorphous **Ortataxel** (Form A) requires precise control of **precipitation parameters** to ensure consistent product quality and prevent crystallization. The following step-by-step protocol has been optimized for reproducibility and scalability:

- **Step 1: Solution Preparation** - Dissolve 10.0 g of **Ortataxel** (as acetone solvate or crude material) in 80 mL of HPLC-grade acetone (8 mL/g ratio) in a suitable reaction vessel equipped with mechanical stirring. Ensure complete dissolution at **20-25°C** to form a clear solution. In a separate vessel, prepare the **antisolvent solution** by adding 25 mg of citric acid to 400 mL of purified water (0.0025% w/v concentration) and mix until fully dissolved [1] [3].
- **Step 2: Precipitation** - With rapid stirring (400-600 rpm) of the acetone solution, add the acidified water **quickly and continuously** over approximately 30-60 seconds. Maintain the temperature at **20-30°C** during addition using a water bath if necessary. The formation of a **fine white precipitate** should occur immediately upon water addition [1].

- **Step 3: Isolation** - Continue stirring the suspension for an additional 15-30 minutes to complete the precipitation process. Isolate the solid by **vacuum filtration** through a medium-porosity fritted glass filter or by **centrifugation** at 3000-5000 rpm for 10 minutes. Wash the filter cake with approximately 50 mL of purified water to remove residual solvent and acid [1].
- **Step 4: Drying** - Transfer the wet cake to a vacuum drying oven and dry under reduced pressure (<50 mbar) at 25-30°C for 12-24 hours until constant weight is achieved. Avoid elevated drying temperatures that might promote crystallization or degradation. The resulting amorphous **Ortaxel** (Form A) should be stored in airtight containers with desiccant at 2-8°C to maintain physical stability [1] [3].

Critical Quality Attributes: The success of Form A preparation can be verified by XRPD analysis showing a **featureless halo pattern** characteristic of amorphous materials, and DSC showing a **glass transition** rather than a sharp melting endotherm. The product should exhibit **less than 1% crystalline content** by XRPD quantification and residual solvent content meeting ICH guidelines [1].

Detailed Methodology for Form B Preparation

The crystalline Form B of **Ortaxel** requires controlled **crystallization conditions** to ensure phase purity and desirable particle characteristics. The following protocol produces consistent Form B material with optimal properties for pharmaceutical development:

- **Step 1: Solution Preparation** - Charge 12.0 g of **Ortaxel** (as acetone solvate, Form A, or crude material) into a jacketed reactor equipped with temperature control and mechanical stirring. Add 120 mL of absolute ethanol (10 mL/g ratio) and 36 mg of citric acid (0.03% w/v relative to final solution volume). Heat the mixture to 40°C with stirring (200-300 rpm) until complete dissolution is achieved [1] [3].
- **Step 2: Antisolvent Addition and Crystallization** - Maintain temperature at 40±2°C and begin gradual addition of 150 mL of purified water (12.5 mL/g ratio) at a controlled rate of approximately 1-2 mL/minute. After approximately 50% of the water has been added, **seed crystals** of Form B (10-20 mg) may be introduced to promote consistent crystallization. Complete the water addition and maintain the temperature at 40°C with continued stirring for 4-8 hours to allow complete form conversion [1].

- **Step 3: Isolation and Washing** - After the crystallization period, cool the suspension to **20-25°C** at a controlled rate of 10°C per hour. Isolate the crystals by **vacuum filtration** through a appropriate filter cloth or membrane. Wash the filter cake with approximately 50 mL of pre-cooled (5-10°C) ethanol-water mixture (1:1 v/v) to remove residual citric acid and mother liquor [1] [3].
- **Step 4: Drying** - Transfer the wet crystals to a tray dryer and dry under vacuum (<**20 mbar**) at **30-35°C** for 16-24 hours until constant weight is achieved and residual solvent content meets specifications (typically <0.5% for ethanol and <1.0% for water). The resulting Form B material should be stored in airtight containers at **room temperature** protected from light [1].

Critical Quality Attributes: Successful preparation of Form B is confirmed by XRPD showing the characteristic crystalline pattern with primary peaks at approximately 6.2, 12.5, 15.8, and 18.9° 2θ, DSC showing a sharp melting endotherm at **159±2°C**, and HPLC purity exceeding **98.5%** [1]. The particle size distribution typically ranges from **20-150 μm** with a mean particle size of 50-70 μm, suitable for formulation processing.

Analytical Characterization Workflows

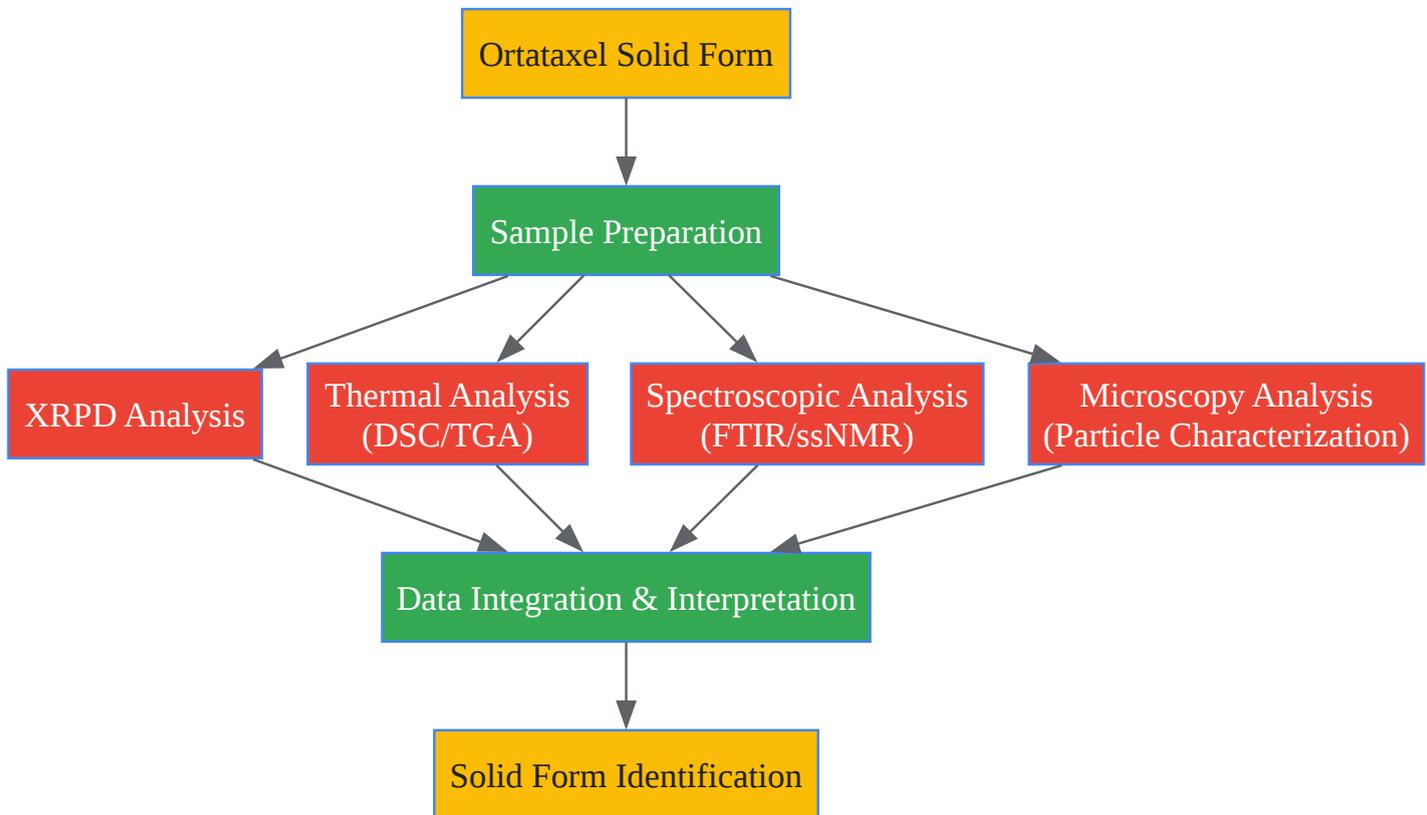
Comprehensive Solid-State Characterization Techniques

The complete characterization of **Ortaxel** solid forms requires a **multianalytical approach** employing complementary techniques to fully understand the structural, thermal, and chemical properties of each form. The primary characterization methods include:

- **X-ray Powder Diffraction (XRPD):** XRPD represents the **gold standard** for solid-form identification and quantification. Analyses should be performed using a diffractometer with Cu Kα radiation ($\lambda = 1.5418 \text{ \AA}$) operated at 40 kV and 40 mA. Data collection typically ranges from **2° to 40° 2θ** with a step size of 0.02° and counting time of 1-2 seconds per step. Sample preparation should ensure appropriate particle statistics and preferred orientation minimization [1] [3]. The resulting diffraction patterns provide **fingerprint identification** for each solid form and can detect amorphous content or polymorphic mixtures at levels as low as 1-5%.

- **Thermal Analysis:** Differential scanning calorimetry (DSC) should be performed using hermetically sealed pans with a small pinhole to allow solvent escape during heating. Typical experimental conditions include a heating rate of **10°C/minute** from **25°C to 300°C** under nitrogen purge gas (50 mL/min) [1]. Thermogravimetric analysis (TGA) complements DSC by quantifying solvent content and decomposition events, using similar temperature ranges and atmospheres. The combination provides comprehensive understanding of **thermal behavior**, including melting points, desolvation events, glass transitions, and decomposition temperatures.
- **Spectroscopic Characterization:** Fourier-transform infrared (FTIR) spectroscopy should be performed using the **KBr pellet method** or attenuated total reflectance (ATR) accessory with resolution of 4 cm^{-1} and 32 scans per spectrum across the range of **4000-400 cm^{-1}** [1]. Solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide additional structural insights, particularly for forms with complex hydrogen bonding networks or multiple molecules in the asymmetric unit, as demonstrated in polymorph characterization of related taxanes [6].

The following workflow diagram illustrates the integrated approach to solid-form characterization of **Ortaxel**:



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Figure 1: Integrated workflow for comprehensive characterization of **Ortataxel** solid forms, incorporating multiple analytical techniques.

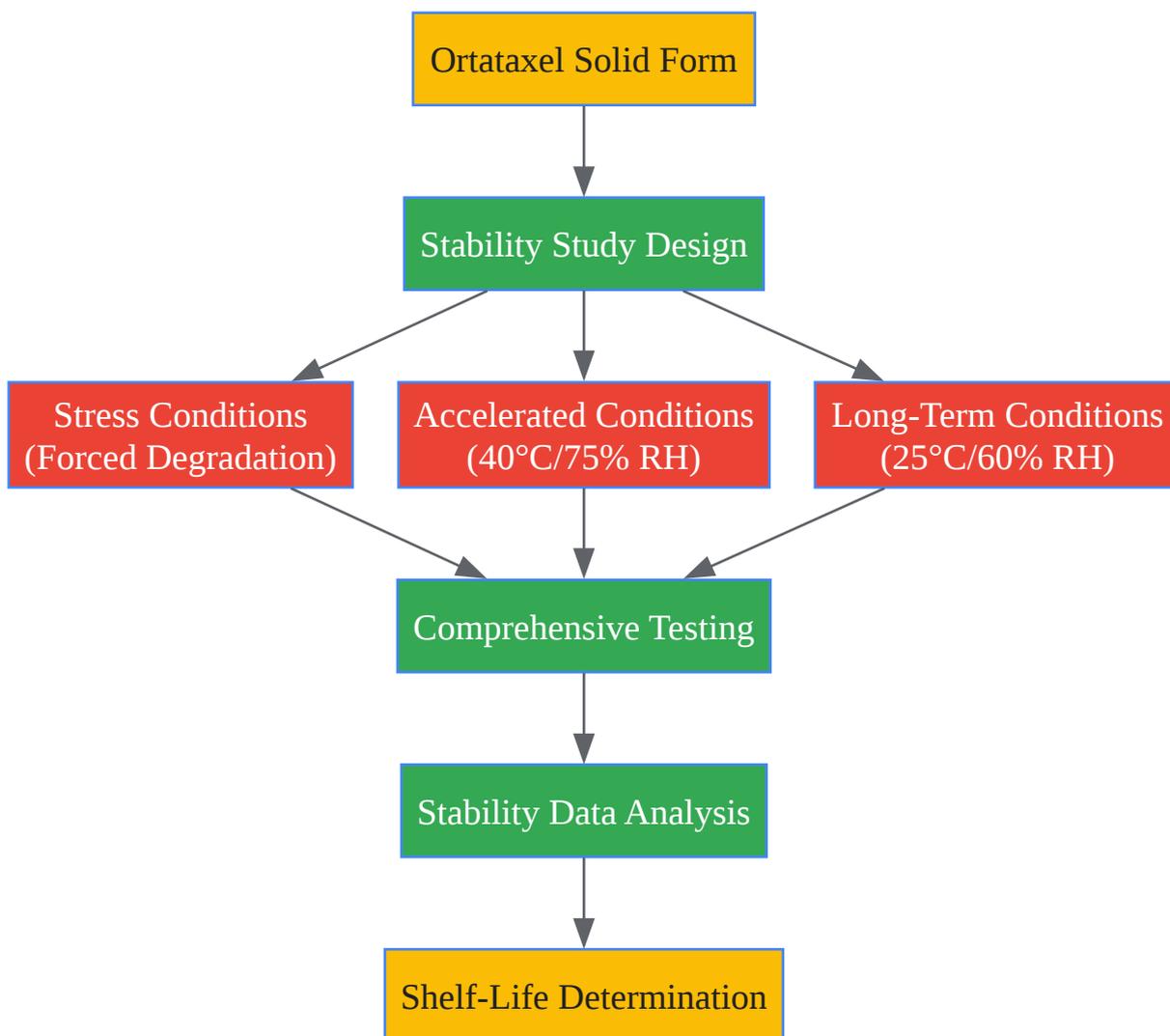
Stability Assessment Protocols

The **physicochemical stability** of **Ortataxel** solid forms must be rigorously evaluated under various storage conditions to support pharmaceutical development. Stability studies should follow ICH guidelines with the following specific protocols:

- **Forced Degradation Studies:** Expose each solid form to **stress conditions** including acid/base hydrolysis (0.1N HCl/NaOH at 40°C for 24 hours), oxidative stress (3% H₂O₂ at 40°C for 24 hours), thermal stress (60°C for 2 weeks), and photostress (1.2 million lux hours UV/visible light). Monitor for **chemical degradation** (HPLC purity), **form conversion** (XRPD), and **appearance changes** [1] [3].

- **Long-Term Stability Studies:** Package representative samples of each solid form in appropriate container closure systems and store under **long-term conditions** (25°C/60% RH), **intermediate conditions** (30°C/65% RH), and **accelerated conditions** (40°C/75% RH) for up to 36 months. Withdraw samples at predetermined timepoints (0, 1, 3, 6, 9, 12, 18, 24, and 36 months) for comprehensive testing including **assay and purity** (HPLC), **water content** (Karl Fischer), **solid form stability** (XRPD), and **dissolution performance** [1] [4].

The following experimental workflow outlines the stability evaluation process for **Ortataxel** solid forms:



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Figure 2: Systematic workflow for stability assessment of **Ortataxel** solid forms under various storage conditions.

Pharmaceutical Applications and Formulation Considerations

Stability and Bioavailability Implications

The selection of an appropriate solid form of **Ortaxel** significantly impacts its **pharmaceutical performance**, particularly regarding stability and bioavailability. The crystalline forms (Form B and Form I) demonstrate **superior physical stability** compared to the amorphous form, maintaining their solid-state characteristics for at least 36 months under appropriate storage conditions [1] [4]. This enhanced stability translates to longer shelf life and reduced risk of form conversion during manufacturing or storage. Additionally, the crystalline forms typically exhibit **lower hygroscopicity** compared to amorphous Form A, reducing potential water-mediated degradation pathways [3]. However, amorphous Form A may offer potential advantages in **dissolution rate** and **apparent solubility** due to the higher energy state of amorphous materials, which could be beneficial for enhancing oral bioavailability [7].

The presence of **organic acid stabilizers** (citric, acetic, or ascorbic acid) in all form preparation protocols serves to prevent chemical degradation, particularly epimerization at the C-7 position, which could compromise antitumor activity [1] [3]. The optimal concentration range for citric acid has been established at **0.001-0.03%** depending on the specific solid form, providing sufficient stabilization without introducing unnecessary impurities. For formulation scientists, this necessitates careful consideration of **compatibility with excipients** and potential impacts on final dosage form performance, particularly for oral formulations where pH modifications can influence gastrointestinal solubility and absorption.

Formulation Development Considerations

The development of pharmaceutical dosage forms containing **Ortaxel** requires careful integration of solid-form knowledge with formulation design principles. Given **Ortaxel's** structural complexity and molecular weight (>500 Da), it falls into the **beyond Rule of 5 (bRo5)** chemical space, presenting unique challenges for oral absorption [7]. Strategies to enhance oral bioavailability may include **nanoparticle formulations**, **lipid-based delivery systems**, or combination with **permeation enhancers** to overcome solubility and permeability limitations. Recent advances in oral dosage forms for bRo5 compounds have demonstrated that

properties such as **intramolecular hydrogen bonding** and **macrocyclization** can improve oral bioavailability, providing potential design strategies for **Ortataxel** formulations [7].

For parenteral formulations, which are common for taxane anticancer agents, the **solubility behavior** of the selected solid form becomes critical. While paclitaxel requires cremophor EL as a solubility enhancer, associated with hypersensitivity reactions, the optimized solid form of **Ortataxel** may enable alternative formulation approaches with improved safety profiles. The **solid-form selection** should therefore consider the intended route of administration, desired release profile, and compatibility with necessary formulation components. Additionally, the **particle size distribution** of the selected solid form must be controlled to ensure consistent dissolution behavior and content uniformity in final dosage forms, particularly for low-dose formulations where segregation potential is higher.

Table 3: Pharmaceutical Properties and Formulation Implications of **Ortataxel** Solid Forms

Property	Form A (Amorphous)	Form B (Crystalline)	Form I (Crystalline)	Formulation Implications
Apparent Solubility	Higher (amorphous advantage)	Moderate	Moderate	Form A may enable lower dose formulations but requires stabilization
Dissolution Rate	Faster initial dissolution	Slower controlled dissolution	Slower controlled dissolution	Form A may provide rapid onset; Forms B/I for sustained release
Physical Stability	Lower (risk of crystallization)	Higher	Higher	Forms B/I preferred for long shelf life; Form A requires stabilization
Hygroscopicity	Higher	Lower	Lower	Forms B/I more suitable for humid climates; Form A requires protective packaging

Property	Form A (Amorphous)	Form B (Crystalline)	Form I (Crystalline)	Formulation Implications
Processability	Challenging (static charge, cohesion)	Good flow properties	Good flow properties	Forms B/I preferred for direct compression; Form A may require granulation
Compatibility with Stabilizers	Requires acid stabilizers	Compatible with acid stabilizers	Compatible with acid stabilizers	All forms benefit from citric acid but at different concentrations

Conclusion

The comprehensive characterization of **Ortaxel** solid forms provides critical insights for the successful development of this promising next-generation taxoid anticancer agent. The existence of multiple solid forms—including amorphous Form A, crystalline Forms B and I, and various solvates—offers **flexibility in formulation design** and **manufacturing strategy** selection. The detailed experimental protocols presented in this technical guide enable reproducible preparation of each solid form with consistent physicochemical properties, while the comprehensive characterization workflows ensure thorough understanding of their structural and behavioral characteristics.

From a pharmaceutical development perspective, the selection of an appropriate solid form must balance multiple factors including **stability requirements**, **bioavailability considerations**, and **manufacturing feasibility**. While crystalline forms generally offer superior stability for long shelf life, amorphous forms may provide advantages in dissolution rate and apparent solubility that could be critical for achieving therapeutic concentrations, particularly for oral administration. The inclusion of **organic acid stabilizers** in all form preparation protocols addresses the inherent chemical liability of **Ortaxel**, particularly the tendency for C-7 epimerization, ensuring maintenance of potency throughout the product lifecycle.

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